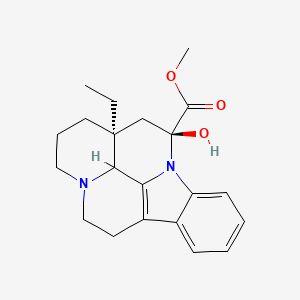
Vincamine base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. Vincamine base has been studied for its potential benefits in treating neurodegenerative conditions such as Parkinson’s and Alzheimer’s diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vincamine base can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements or annulation reactions, and Michael-like alkylation . One common approach involves the semi-synthesis of vincamine using tabersonine as the starting material .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the leaves of Vinca minor, followed by purification processes. The semi-synthesis method using tabersonine is also employed on an industrial scale due to its efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Vincamine base undergoes various chemical reactions, including:
Oxidation: Vincamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of vincamine, leading to the formation of new compounds.
Substitution: Vincamine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of vincamine, such as vinpocetine, which is known for its vasodilatory effects .
Wissenschaftliche Forschungsanwendungen
Vincamine base has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other indole alkaloids.
Biology: Vincamine is studied for its effects on cellular processes and its potential as a neuroprotective agent.
Wirkmechanismus
Vincamine operates by inhibiting phosphodiesterase enzymes in the brain, leading to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP enhances the metabolic processes and energy consumption of brain cells, which is vital for maintaining cognitive functions such as memory and learning . Additionally, vincamine induces relaxation of vascular and visceral musculature responses to angiotensin II by modifying the flow of calcium across the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Vinpocetine: A synthetic derivative of vincamine used for cerebrovascular diseases.
Eburnamine: Another indole alkaloid with similar vasodilatory properties.
Eburnamonine: Structurally related to vincamine and used in similar applications.
Apovincamine: A derivative of vincamine with unique pharmacological properties.
Uniqueness of Vincamine: Vincamine is unique due to its specific mechanism of action involving the inhibition of phosphodiesterase enzymes and its ability to enhance cerebral blood flow. Its derivatives, such as vinpocetine, have been extensively studied and used in clinical settings, highlighting the importance of vincamine in medicinal chemistry .
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl (15S,17S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18?,20-,21-/m0/s1 |
InChI-Schlüssel |
RXPRRQLKFXBCSJ-LLQWEQGGSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


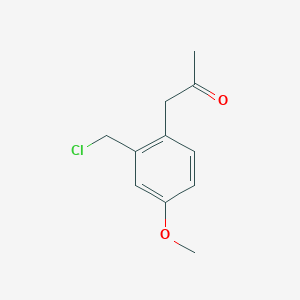
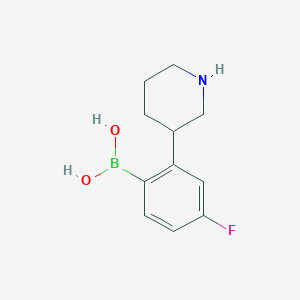
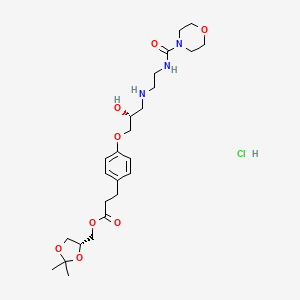
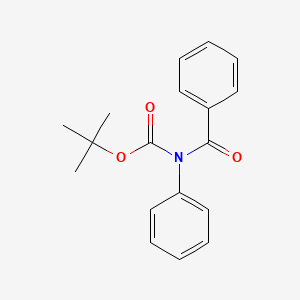
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
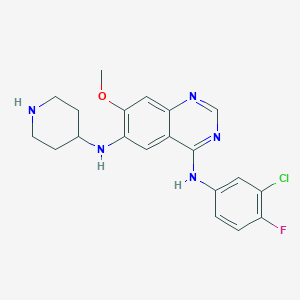
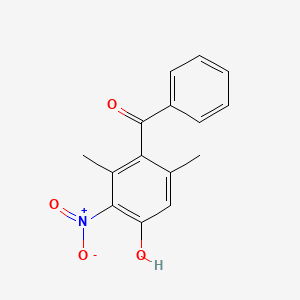
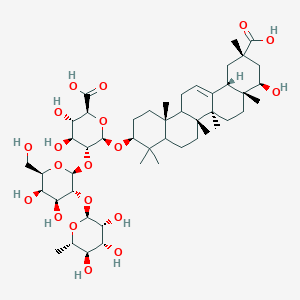
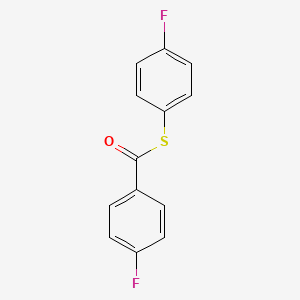
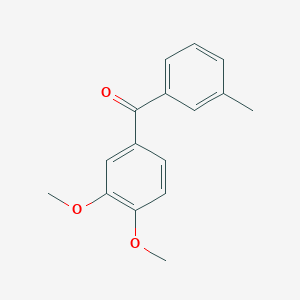
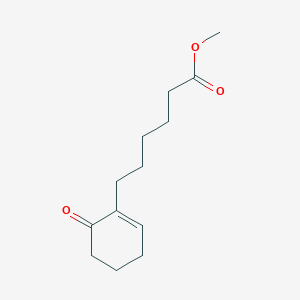
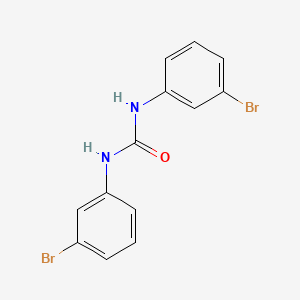
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
